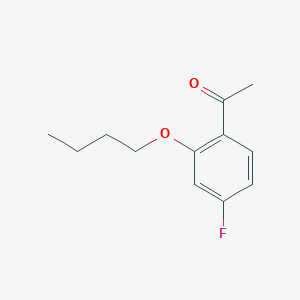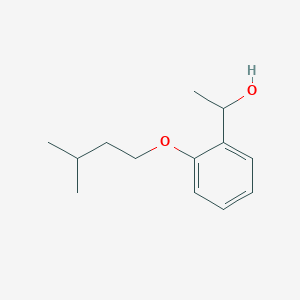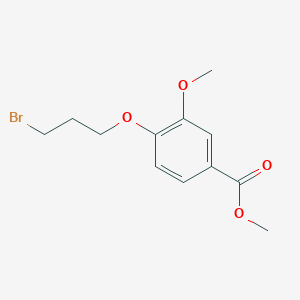![molecular formula C12H19NO B7874804 1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)
1-[4-(Diethylamino)phenyl]ethanol
Overview
Description
1-[4-(Diethylamino)phenyl]ethanol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiotracer for Functional Brain Imaging
The compound has been used in synthesizing a pharmacomodulated cyclam, potentially serving as a radiotracer for functional brain imaging. This compound was developed by condensing with tetraazacyclotetradecane, facilitating the labeling with [99mTc], a radioisotope used in medical imaging (Borel, Moreau, Veyre, & Madelmont, 1998).
Biocatalytic Preparation of Pharmaceutical Intermediates
It has been used in the biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a significant pharmaceutical intermediate. The process involves asymmetric reduction by recombinant Escherichia coli cells with high enantioselectivity and efficiency, particularly in organic solvent-aqueous systems (Chen, Xia, Liu, & Wang, 2019).
Hydrogenation Studies
The kinetics of hydrogenation of the vinyl ether of β-(diethylamino)-ethanol has been studied, revealing its active catalysis in hydrogenation reactions (Minachev & Khodakov, 1961).
Catalysis in Chemical Reactions
It has been involved in the synthesis of new soluble tetra-substituted metal complexes, which showed catalytic activity in the oxidation of cyclohexene (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Toxicity Prediction in Pharmaceuticals
The compound has been used in in silico toxicity prediction of related compounds, aiding in the identification of potentially safer pharmaceutical agents (Yeni, Supandi, & Merdekawati, 2018).
Enzymatic Transesterification
It's been part of studies on the transesterification of racemic phenyl ethanol and its derivatives, using enzymes for obtaining chirally pure compounds (Singh, Singh, & Banerjee, 2010).
Photolabile Protecting Group in Chemistry
The compound has been used as a photolabile protecting group for hydroxyl and carboxyl groups, demonstrating efficient release under certain conditions (Ding & Wang, 2018).
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-10,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHINTWITNMPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7874781.png)





